molecular formula C10H12O3 B8729751 2-Hydroxy-3-(m-tolyl)propanoic acid

2-Hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B8729751
M. Wt: 180.20 g/mol
InChI Key: PVAQRTBQTOOWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(m-tolyl)propanoic acid is a hydroxycarboxylic acid derivative of interest in biochemical and cancer research. Its core structure is analogous to phenylpyruvic acid and other 3-arylpropanoic acid compounds that have been identified as potent, substrate-competitive inhibitors of C-terminal Binding Protein (CtBP) dehydrogenase activity . CtBP is a transcriptional co-regulator and metabolic sensor that is overexpressed in many cancers, such as colon, breast, and ovarian tumors. It represses the expression of key tumor suppressor genes (e.g., E-cadherin, PTEN, Bik, Brca1), promoting oncogenic activities like cell survival, migration, and invasion . Inhibiting CtBP's dehydrogenase activity has been validated as a therapeutic strategy to reactivate tumor suppressor expression and reverse the neoplastic phenotype . Compounds featuring the 2-hydroxy-3-arylpropanoic acid scaffold are designed to mimic the natural substrate but resist metabolic reduction, allowing them to potently inhibit CtBP. Research indicates that such inhibitors can disrupt CtBP-mediated transcriptional repression, restore expression of pro-apoptotic genes, and demonstrate specific cytotoxicity toward cancer cells in vitro . This makes this compound a valuable chemical tool for probing CtBP biology and exploring novel anticancer pathways. This product is intended for research purposes only and is not for human consumption.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)

InChI Key

PVAQRTBQTOOWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The diazotization of α-amino acids offers a stereoretentive pathway to β-hydroxy acids. For 2-hydroxy-3-(m-tolyl)propanoic acid, this method begins with m-tolyl-substituted phenylalanine derivatives. In a representative procedure, 2-methyl-L-(m-tolyl)phenylalanine hydrochloride is dissolved in a 1,4-dioxane/water mixture with 1M sulfuric acid. Sodium nitrite is added dropwise under ice cooling, initiating diazotization to replace the amino group with a hydroxyl group while preserving the (S)-configuration.

Optimized Reaction Conditions

  • Solvent System : 1:1 v/v 1,4-dioxane/water ensures solubility of both organic and inorganic reagents.

  • Temperature : The reaction proceeds at 0–5°C during nitrite addition, followed by overnight stirring at 25°C.

  • Workup : Ethyl acetate extraction and slurry purification with petroleum ether/ethyl acetate (3:1) yield 85% pure product.

Table 1: Diazotization Performance Metrics

ParameterValue
Yield85%
Purity (HPLC)>98%
Reaction Time16–18 h

This method avoids toxic cyanides and enzymatic catalysts, making it industrially viable.

Aldol Condensation and Subsequent Reduction

Aldol Reaction with m-Tolyl Aldehyde

A two-step approach involves aldol condensation between pyruvic acid and m-tolyl aldehyde, followed by reduction. In a THF solution, 4-hydroxyphenylpyruvic acid reacts with m-tolyl aldehyde in the presence of (+)-DIP-Cl and Et₃N, forming a β-keto intermediate. Subsequent reduction with NaBH₄ yields the β-hydroxy acid.

Critical Process Parameters

  • Catalyst : (+)-DIP-Cl ensures enantioselectivity, achieving 70% ee.

  • Solvent : Tetrahydrofuran (THF) at 0.2M concentration balances reactivity and solubility.

  • Purification : Silica gel chromatography with 50% MeOH/CH₂Cl₂ isolates the product in 65% yield.

Table 2: Aldol-Reduction Efficiency

MetricValue
Overall Yield65%
Enantiomeric Excess70%
Chromatography RequiredYes

This route is limited by moderate stereocontrol but benefits from readily available starting materials.

Hydrolysis of Cyanohydrin Intermediates

Cyanohydrin Formation and Acidic Hydrolysis

Cyanohydrins derived from m-tolyl ketones are hydrolyzed to β-hydroxy acids. For example, 3-(m-tolyl)propanal reacts with HCN to form the cyanohydrin, which is hydrolyzed under acidic conditions (1M HCl, 90°C) to yield the target compound.

Yield and Scalability

  • Hydrolysis Time : 12 h at reflux.

  • Yield : 60–70% after extraction with ethyl acetate.

  • Drawbacks : Requires handling of toxic HCN, limiting industrial adoption.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic this compound is resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted. After 24 h in tert-butyl methyl ether, the (S)-enantiomer is isolated with >99% ee.

Process Advantages

  • Solvent : MTBE enhances enzyme stability and product separation.

  • Scale-Up : Compatible with continuous-flow reactors for multi-kilogram production.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYieldStereoselectivityToxicityScalability
Diazotization85%High (retention)LowExcellent
Aldol-Reduction65%ModerateModerateModerate
Cyanohydrin Hydrolysis70%NoneHigh (HCN)Poor
Enzymatic Resolution45%*>99% eeLowExcellent
*Theoretical maximum yield for resolution is 50%.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for halogenation, alkyl halides for alkylation.

Major Products:

    Oxidation: 3-(3-methylphenyl)pyruvic acid or 3-(3-methylphenyl)propanoic acid.

    Reduction: 2-Hydroxy-3-(3-methylphenyl)propanol.

    Substitution: 2-Chloro-3-(3-methylphenyl)propanoic acid.

Scientific Research Applications

2-Hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Arylpropanoic Acid Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
This compound Not provided C₁₀H₁₂O₃ 180.20 -OH (C2), m-tolyl (C3) Limited data; presumed NSAID-like
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid HMDB0039427 C₁₀H₁₂O₄ 196.20 -OH (C2), 4-methoxyphenyl (C3) Detected in metabolic pathways
(±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid HMDB0033624 C₉H₁₀O₄ 182.17 -OH (C2), 2-hydroxyphenyl (C3) Potential biomarker in fruits
2-Amino-3-(o-tolyl)propanoic acid 22888-51-3 C₁₀H₁₃NO₂ 179.22 -NH₂ (C2), o-tolyl (C3) Amino acid analog; research chemical
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 109089-77-2 C₁₇H₁₈O₃ 270.32 Methoxy, methyl, and phenyl groups Intermediate for Tolterodine synthesis
2,2-Dimethyl-3-(m-tolyl)propanoic acid Not provided C₁₃H₁₇O₃ 221.27 Dimethyl (C2), m-tolyl (C3) Synthetic intermediate; 59% yield
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid 1450828-63-3 C₅H₇N₃O₃ 157.13 Triazole ring (C3) Chemical intermediate

Key Observations:

Substituent Effects on Bioactivity: The position and nature of substituents on the phenyl ring significantly influence activity. For example, 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid is associated with metabolic processes, whereas 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid is tailored for pharmaceutical synthesis. Hydroxyl vs.

Synthetic Accessibility: 2,2-Dimethyl-3-(m-tolyl)propanoic acid was synthesized in 59% yield using 1-iodo-3-methylbenzene as an arylating agent, suggesting that steric hindrance from dimethyl groups may affect reaction efficiency.

Pharmacological Potential: Compounds like (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid are detected in natural sources (e.g., fruits), hinting at roles in plant metabolism or dietary biomarkers. β-hydroxy-β-arylalkanoic acids (structurally similar to the target compound) exhibit anti-proliferative activity against malignant cell lines, though cytotoxicity to immune cells remains a concern .

Research Findings and Data Tables

Table 2: Spectroscopic Data for Selected Compounds

Compound Name NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z) Reference
2,2-Dimethyl-3-(m-tolyl)propanoic acid ¹³C NMR: 184.3, 157.7, 131.2, 129.5 2970, 1704, 1517, 1261 [M-H]⁻: 221.1182 (calc: 221.1183)
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid Not provided Not available Not available

Table 3: Anti-Proliferative Activity of β-Hydroxy-β-arylalkanoic Acids

Compound Class Cell Line Tested IC₅₀ (μM) Cytotoxicity on Normal Cells
Arylpropanoic acids Malignant cell lines 10–50 Moderate to high
Cycloalkylpropanoic acids Peripheral blood mononuclear cells 20–100 Low to moderate

Q & A

Q. What are the established synthetic pathways for 2-Hydroxy-3-(m-tolyl)propanoic acid, and what reaction conditions are optimal?

  • Methodological Answer : The compound can be synthesized via:
  • Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize substituted propanol precursors.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) for reducing ketone intermediates.
  • Substitution : Alkylating/aoylating agents to introduce functional groups at specific positions.
    Reaction optimization requires pH control (neutral to mildly acidic) and inert atmospheres to prevent side reactions. Analytical monitoring (TLC/HPLC) ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., meta-tolyl group) and hydroxyl proton coupling.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives (e.g., trimethylsilyl ethers) to analyze molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) for purity assessment .

Q. What protocols ensure compound stability during storage and handling?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation.
  • Handling : Use desiccants in storage areas and conduct periodic purity checks via HPLC. Avoid prolonged exposure to oxygen or elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies comparing meta-tolyl derivatives with para-hydroxyphenyl (e.g., 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid ) or nitro-substituted analogs. Key steps:
  • In vitro assays : Measure enzyme inhibition (e.g., cyclooxygenase) or receptor binding affinities.
  • Computational modeling : Use docking simulations to assess steric/electronic effects of substituents on target interactions .

Q. What advanced methods quantify impurities in synthetic batches of this compound?

  • Methodological Answer :
  • HPLC with reference standards : Use impurity markers like 3-[4-(2-methylpropyl)phenyl]-propanoic acid or 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (listed in pharmaceutical impurity catalogs ).
  • LC-MS/MS : For trace-level detection, employing electrospray ionization (ESI) in negative ion mode to enhance sensitivity for acidic impurities.

Q. How to design in vitro assays for evaluating metabolic stability in hepatic models?

  • Methodological Answer :
  • Hepatocyte/microsomal assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor depletion over time using LC-MS.
  • Kinetic analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to predict hepatic extraction. Include controls (e.g., NADPH for cytochrome P450 activity) .

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